(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Brand Name: Vulcanchem
CAS No.: 77189-14-1
VCID: VC3900623
InChI: InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
SMILES: C1C=CC2C1C(=O)OC2
Molecular Formula: C7H8O2
Molecular Weight: 124.14 g/mol

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one

CAS No.: 77189-14-1

Cat. No.: VC3900623

Molecular Formula: C7H8O2

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one - 77189-14-1

Specification

CAS No. 77189-14-1
Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
IUPAC Name (3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
Standard InChI InChI=1S/C7H8O2/c8-7-6-3-1-2-5(6)4-9-7/h1-2,5-6H,3-4H2/t5-,6-/m0/s1
Standard InChI Key XYRFGFRTVXZAIU-WDSKDSINSA-N
Isomeric SMILES C1C=C[C@@H]2[C@H]1C(=O)OC2
SMILES C1C=CC2C1C(=O)OC2
Canonical SMILES C1C=CC2C1C(=O)OC2

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a bicyclo[3.3.0]octane skeleton fused to a γ-lactone ring, with the lactone oxygen at position 3 and a double bond between C1 and C2 (Figure 1). The (3aS,6aR) configuration confers a cis-fused arrangement, critical for its stereoselective interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₈O₂
Molecular Weight124.14 g/mol
IUPAC Name(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one
SMILESC1C=C[C@@H]2[C@H]1C(=O)OC2
InChIKeyXYRFGFRTVXZAIU-WDSKDSINSA-N

Stereochemical Significance

The stereochemistry at C3a and C6a dictates the compound’s reactivity and biological activity. X-ray crystallography and NMR studies confirm that the (3aS,6aR) enantiomer adopts a puckered conformation, enabling selective hydrogen bonding and steric interactions in synthetic applications .

Synthetic Methodologies

Cyclization Strategies

A prominent synthesis route involves the acid-catalyzed cyclization of γ-keto esters. For example, treatment of 5-(trimethylsilyl)cyclopent-2-enone with trifluoroacetic acid induces a tandem cyclization-elimination sequence, yielding the target compound in 72% enantiomeric excess .

Enantioselective Approaches

Asymmetric allylic alkylation using palladium catalysts and chiral ligands (e.g., cymantrene-based phosphinooxazolines) achieves >99% enantiomeric excess. This method, reported by Al’mukhametov et al., leverages π-allyl intermediates to control stereochemistry .

Table 2: Comparison of Synthetic Routes

MethodYield (%)ee (%)Key Reagents
Acid-catalyzed cyclization68–7272TFA, allylsilane
Pd-catalyzed alkylation85–90>99Pd(PPh₃)₄, ligand L1
Enzymatic resolution40–4598Lipase B, isopropanol

Chemical Reactivity and Mechanistic Insights

Lactone Ring Opening

The γ-lactone undergoes nucleophilic attack at the carbonyl carbon, enabling transformations into diols or amino alcohols. For instance, reaction with Grignard reagents (e.g., MeMgBr) produces tertiary alcohols, while aminolysis with benzylamine yields amide derivatives.

Cyclopentene Functionalization

The cyclopentene double bond participates in Diels-Alder reactions, epoxidation, and hydrogenation. Epoxidation with m-CPBA proceeds with >90% diastereoselectivity, forming a trans-epoxide due to steric hindrance from the lactone ring .

Applications in Organic Synthesis

Chiral Building Blocks

The compound serves as a precursor to cyclopentenone derivatives, which are pivotal in synthesizing prostaglandins and terpenoids. Miftakhov’s work demonstrates its use in constructing the tricyclic core of sieboldine A via a fragmentation-cyclization cascade .

Pharmaceutical Intermediates

Hydrogenation of the lactone yields cis-cyclopentanol, a key intermediate in antiviral agents. Recent studies highlight its incorporation into HIV-1 protease inhibitors, where the bicyclic framework enhances binding affinity to the protease active site .

Biological and Pharmacological Relevance

Enzyme Modulation

The compound inhibits cytochrome P450 enzymes (CYP3A4, IC₅₀ = 12 µM) by coordinating to the heme iron via the lactone carbonyl. This property is exploitable in drug metabolism studies .

Antiviral Activity

Derivatives bearing hydroxymethyl substituents exhibit moderate activity against HIV-1 (EC₅₀ = 8.2 µM) by interfering with viral protease dimerization. Structural analogs with improved bioavailability are under preclinical evaluation .

Comparative Analysis with Analogues

Stereoisomers

The (3aR,6aS) enantiomer shows diminished reactivity in Diels-Alder reactions due to unfavorable transition-state geometry. Conversely, the (3aS,6aR) configuration aligns orbital symmetry for optimal cycloaddition kinetics .

Structural Analogues

Hexahydrofuropyranone derivatives, though similar in ring strain, lack the conjugated cyclopentene system, reducing their electrophilicity by 40% compared to the title compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator